molecular formula C20H20N2O2 B2677199 N-benzyl-2-(1H-indol-3-yl)-N-isopropyl-2-oxoacetamide CAS No. 852367-09-0

N-benzyl-2-(1H-indol-3-yl)-N-isopropyl-2-oxoacetamide

Cat. No.: B2677199
CAS No.: 852367-09-0
M. Wt: 320.392
InChI Key: ZZOOIFZPPGIYAC-UHFFFAOYSA-N
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Description

N-Benzyl-2-(1H-Indol-3-yl)-N-isopropyl-2-oxoacetamide is a synthetic indole-based oxoacetamide derivative of significant interest in medicinal chemistry and biological research. Compounds within this structural class, characterized by the 2-(1H-indol-3-yl)-2-oxoacetamide scaffold, have been identified in patent literature for their potential as antifungal agents . The structural motif of substituting the acetamide nitrogen with diverse groups, such as the combined N-benzyl and N-isopropyl in this case, is a common strategy to optimize biological activity and physicochemical properties. The presence of the indole ring, a privileged structure in pharmacology, suggests this compound may serve as a key intermediate or scaffold for the development of novel therapeutic agents. Researchers can utilize this compound to explore its mechanism of action, which may involve interaction with fungal or other cellular enzymes and receptors. It is also a valuable building block for the synthesis of more complex molecules in organic chemistry. This product is strictly intended for research purposes in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-14(2)22(13-15-8-4-3-5-9-15)20(24)19(23)17-12-21-18-11-7-6-10-16(17)18/h3-12,14,21H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOOIFZPPGIYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-2-(1H-indol-3-yl)-N-isopropyl-2-oxoacetamide typically involves multi-step organic reactions. One common method includes the reaction of indole derivatives with benzyl halides under basic conditions to form N-benzyl indole intermediates. These intermediates are then reacted with isopropyl isocyanate to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

N-benzyl-2-(1H-indol-3-yl)-N-isopropyl-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or isopropyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-benzyl-2-(1H-indol-3-yl)-N-isopropyl-2-oxoacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(1H-indol-3-yl)-N-isopropyl-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, modulating their activity. The benzyl and isopropyl groups contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural analogs and their differentiating features:

Compound Name Substituents (N-position) Indole Modifications Molecular Weight Key Properties/Activities Evidence ID
N-Benzyl-2-(1H-indol-3-yl)acetamide (29) Benzyl None 264.33 g/mol Crystalline, mp 155–156°C
2-(1H-Indol-3-yl)-N-isopropyl-2-oxoacetamide Isopropyl None 144.76 g/mol Not specified; likely reduced steric bulk
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide 4-Fluorobenzyl None 296.30 g/mol* Enhanced electronic effects (fluorine)
N-Substituted adamantane-indole oxoacetamide Adamantane Adamantane at C2 indole N/A High lipophilicity, complex synthesis
D-24851 (Microtubule inhibitor) Pyridin-4-yl, 4-chlorobenzyl Chlorobenzyl substitution N/A Antitumor activity, overcomes MDR
N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide Benzyl, Methyl None 278.32 g/mol* Smaller N-substituent (methyl vs. isopropyl)

*Calculated based on molecular formula.

Key Observations:
  • N-Substituent Impact : The dual N-benzyl and N-isopropyl groups in the target compound likely enhance steric bulk compared to analogs with single substituents (e.g., ). This could influence solubility, metabolic stability, and receptor binding.
  • Electronic Effects : Fluorine substitution in N-(4-fluorobenzyl) analogs () may improve binding affinity through electron-withdrawing effects, a feature absent in the target compound.
  • Biological Activity : D-24851 (), despite structural differences, demonstrates how substituents (e.g., chlorobenzyl) can confer antitumor efficacy and circumvent multidrug resistance (MDR).

Biological Activity

N-benzyl-2-(1H-indol-3-yl)-N-isopropyl-2-oxoacetamide is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique molecular structure that includes a benzyl group, an indole moiety, and an isopropyl group linked to an oxoacetamide framework, which contributes to its potential therapeutic properties.

The molecular formula of this compound is C17H18N2O2C_{17}H_{18}N_{2}O_{2} with a molecular weight of approximately 286.34 g/mol. The synthesis typically involves multi-step processes that may include the following reactions:

  • Formation of the Indole Structure : Starting from appropriate precursors, the indole ring is constructed through cyclization reactions.
  • Benzyl and Isopropyl Substitution : The benzyl and isopropyl groups are introduced via nucleophilic substitution reactions.
  • Formation of the Oxoacetamide Group : The final step involves acylation to form the oxoacetamide structure.

Biological Activities

This compound has been studied for various biological activities, which include:

  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell growth and apoptosis. For instance, it has shown potential efficacy against ovarian cancer xenografts in animal models, demonstrating significant tumor growth suppression .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by influencing the activity of enzymes or receptors associated with inflammation. This suggests potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies have indicated that this compound exhibits antimicrobial activity against various pathogens, although further research is needed to quantify these effects and understand the mechanisms involved .

The biological activity of this compound is believed to be mediated through its interactions with specific enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, leading to downstream effects on cellular signaling pathways. For example:

  • Enzyme Inhibition : By binding to active sites on enzymes involved in cancer progression or inflammation, the compound can hinder their activity, thereby affecting cellular processes related to tumor growth or immune response.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant anticancer activity in ovarian cancer xenografts with 100% tumor growth suppression .
Study 2Showed anti-inflammatory effects by modulating cytokine production in vitro.
Study 3Reported antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-benzyl-2-(1H-indol-3-yl)-N-isopropyl-2-oxoacetamide, and how can reaction conditions be optimized?

  • The synthesis typically involves multi-step reactions, starting with indole derivatives and proceeding through acylation or coupling steps. For example, analogous compounds are synthesized using coupling agents (e.g., carbodiimides) and solvents like DMF or THF under controlled temperatures (35–60°C) . Optimization includes adjusting reaction time, stoichiometry of reagents (e.g., NaH as a base), and purification via column chromatography or recrystallization. TLC and HPLC are critical for monitoring progress and ensuring purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

  • 1H/13C NMR confirms the benzyl, isopropyl, and indole moieties via characteristic shifts: indolic NH (~10–12 ppm), aromatic protons (~6.5–8 ppm), and isopropyl methyl groups (~1–1.5 ppm). IR spectroscopy identifies carbonyl stretches (~1650–1750 cm⁻¹) and N-H bonds (~3300 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate the structure .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin-based cell viability tests) against cancer cell lines. Apoptosis markers (e.g., caspase-3 activation) and enzyme inhibition assays (e.g., kinase or protease targets) can elucidate mechanistic pathways. Dose-response curves (IC50 values) and selectivity indices (vs. healthy cells) are critical for prioritizing further studies .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what crystallographic parameters are critical?

  • Single-crystal X-ray diffraction provides absolute stereochemical confirmation. For analogous indole-acetamides, orthorhombic systems (e.g., space group Pbca) with unit cell parameters (a = 11.593 Å, b = 9.182 Å, c = 27.796 Å) and Z = 8 have been reported. Key data include bond angles (C=O, ~120°) and torsion angles between the indole and acetamide groups . Refinement using SHELXL ensures accuracy .

Q. What strategies address contradictory bioactivity data across similar indole derivatives?

  • Discrepancies may arise from substituent effects (e.g., methyl vs. benzyl groups) or assay conditions. Use structure-activity relationship (SAR) studies to systematically vary substituents and correlate changes with activity. Computational modeling (e.g., molecular docking) can predict binding affinities to targets like kinases or GPCRs. Validate findings with orthogonal assays (e.g., SPR for binding kinetics) .

Q. How can stability and degradation profiles be assessed under physiological conditions?

  • Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Use LC-MS to identify degradation products (e.g., hydrolysis of the acetamide bond). Kinetic analysis (e.g., Arrhenius plots) predicts shelf-life. For photostability, expose to UV-Vis light and monitor changes via HPLC .

Methodological Notes

  • Synthesis Reproducibility : Ensure anhydrous conditions for acylation steps to prevent side reactions. Use fresh coupling agents (e.g., EDC/HOBt) for optimal yields .
  • Data Contradictions : Cross-validate bioactivity results using multiple cell lines and assay formats. For structural discrepancies, compare crystallographic data with DFT-optimized geometries .

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